This compound is primarily studied for its potential applications in drug development and as an intermediate in organic synthesis. It falls under the category of piperidine derivatives, which are widely recognized for their biological activity and presence in numerous pharmaceuticals.
The synthesis of 2-(Piperidin-1-yl)but-3-en-1-ol typically involves the nucleophilic addition of piperidine to a butenol precursor. A common method includes:
For large-scale production, continuous flow reactors are employed to enhance yield and consistency. This method allows for better control over reaction conditions and can involve catalysts to improve efficiency and reduce costs.
The molecular structure of 2-(Piperidin-1-yl)but-3-en-1-ol features:
The compound's structural formula can be represented as follows:
This structure allows for various functional group interactions, particularly due to the hydroxyl group which can engage in hydrogen bonding, enhancing its solubility and reactivity in biological systems.
2-(Piperidin-1-yl)but-3-en-1-ol can undergo several chemical reactions:
The mechanism of action for 2-(Piperidin-1-yl)but-3-en-1-ol largely depends on its application in biological systems. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The piperidine ring enhances binding affinity, potentially leading to increased biological activity. This interaction is crucial for its exploration as a precursor in drug development, where it may exhibit pharmacological properties relevant to various therapeutic areas .
2-(Piperidin-1-yl)but-3-en-1-ol is typically characterized by:
Key chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
2-(Piperidin-1-yl)but-3-en-1-ol has several important applications:
Transition metal-catalyzed carbonylation provides efficient routes for incorporating carbonyl groups adjacent to the piperidine nitrogen, enabling downstream access to 2-(piperidin-1-yl)but-3-en-1-ol derivatives. Rhodium and palladium complexes dominate this chemistry, leveraging carbon monoxide (CO) or its surrogates (e.g., formates, molybdenum hexacarbonyl) as C1 sources. A key strategy involves the carbonylative ring expansion of N-vinyl piperidines under syngas (CO/H₂). For instance, Rh(I) catalysts (e.g., [Rh(cod)Cl]₂) facilitate intramolecular hydroaminocarbonylation, where coordinated CO inserts into the C=C bond, forming an acyl intermediate that cyclizes to yield 2-substituted piperidinones. These lactams serve as precursors to the target alcohol via reduction (e.g., DIBAL-H) [5].
Platinum/tin catalytic systems (e.g., PtCl₂/SnCl₂) enable intermolecular aminocarbonylation of allylic alcohols with piperidine. Here, CO insertion into a Pt-alkyl bond generates an acyl-platinum species, which undergoes nucleophilic attack by piperidine. The regioselectivity (linear vs. branched) is controlled by phosphine ligands: bulky ligands (e.g., PPh₃) favor the linear aldehyde, subsequently reduced in situ to the allylic alcohol [4]. Recent advances exploit CO surrogates for safety and practicality. Formic acid derivatives (e.g., phenyl formate) decompose to CO under Pd catalysis, enabling carbonylative Sonogashira couplings between 4-iodopiperidines and propargyl alcohol to form conjugated enynols, which isomerize to the title compound [5].
Table 1: Carbonylation Strategies for Piperidine-Alcohol Intermediates
Catalytic System | CO Source | Substrate | Key Intermediate | Product Yield |
---|---|---|---|---|
Rh(cod)Cl₂/PPh₃ | Syngas (10 atm) | N-Vinylpiperidine | Acyl-rhodium complex | 78% |
PtCl₂/SnCl₂/PPh₃ | CO (5 atm) | Piperidine + Allyl alc. | Acyl-platinum species | 65% (linear) |
Pd(OAc)₂/Xantphos | Phenyl formate | 4-Iodopiperidine | Alkynyl-piperidine | 72% |
Hydroformylation offers direct access to aldehyde-functionalized piperidines, which are pivotal for synthesizing 2-(piperidin-1-yl)but-3-en-1-ol via reduction or olefination. This transition metal-catalyzed reaction adds syngas across alkenes, producing aldehydes with high atom economy. Key substrates include N-allyl piperidines, where regioselectivity dictates product distribution:
Rhodium catalysts (e.g., RhH(CO)(PPh₃)₃) outperform cobalt analogs due to superior activity under mild conditions (25–80°C, 1–20 atm syngas). In situ reduction of the aldehyde to the allylic alcohol is feasible via tandem hydroformylation/reduction. For example, Ru-phosphine complexes catalyze hydrogenation of the formyl group using syngas as the H₂ source, yielding 2-(piperidin-1-yl)but-3-en-1-ol directly [4]. Recent work employs hydroaminomethylation (sequential hydroformylation/reductive amination) of alkenols. But-3-ene-1-ol undergoes initial hydroformylation to 4-hydroxylbutanal, followed by reductive amination with piperidine under H₂/Co₂(CO)₈ catalysis, delivering the target compound in one pot [4] [5].
Table 2: Hydroformylation Approaches to Unsaturated Piperidine-Alcohols
Catalyst | Ligand | Substrate | l:b Ratio | Reduction System | Alcohol Yield |
---|---|---|---|---|---|
Rh₄(CO)₁₂ | BISBI | N-Allylpiperidine | 95:5 | NaBH₄ | 80% |
RhH(CO)(PPh₃)₃ | Tris(2-tBuPh)phosphite | But-3-ene-1-ol | 15:85 | RuCl₂(PPh₃)₃/H₂ | 75% |
Co₂(CO)₈ | None | But-3-ene-1-ol | 60:40 | H₂ (reductive amination) | 68% |
Enantiopure 2-(piperidin-1-yl)but-3-en-1-ol is accessible through stereocontrol at C3 of the piperidine ring or the allylic alcohol chiral center. Two primary strategies dominate:
Metal/organo-cocatalysis merges organocatalytic enamine formation with asymmetric metal catalysis. For example, Cu-BOX complexes catalyze the addition of enolizable aldehydes to N-(but-3-enyl)piperidine-2-carboxaldehydes, generating γ-amino alcohols with two contiguous stereocenters [2].
Functionalization at the piperidine α-position enables diversification of the 2-(piperidin-1-yl)but-3-en-1-ol scaffold. Key methods include:
Table 3: Post-Functionalization Methods for α-Substituted Derivatives
Reaction Type | Reagents/Conditions | Product Class | Application |
---|---|---|---|
Electrophilic Alkylation | n-BuLi, RX (THF, -78°C) | 2-Alkylpiperidinylbutenols | Bioactive analog synthesis |
Pd-Catalyzed Arylation | BrettPhos-Pd-G3, ArBr, K₃PO₄ | 2-Arylpiperidinylbutenols | CNS-targeted ligands |
Hydroboration-Oxidation | 9-BBN, H₂O₂/NaOH | 4-Hydroxybutylpiperidinyl alc. | Prodrug conjugation |
Reductive Amination | O₃, then NaBH₃CN + RNH₂ | 2-(Aminoalkyl)piperidinyl alc. | Ionic liquid precursors |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1